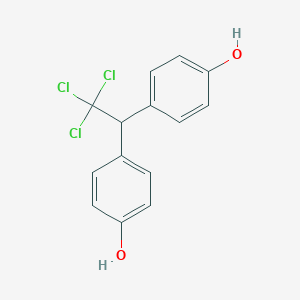

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Overview

Description

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) is a metabolite of methoxychlor, an organochlorine pesticide. Methoxychlor is metabolized in the liver to HPTE and other hydroxylated derivatives, which exhibit significantly higher estrogenic activity than the parent compound . HPTE is a potent endocrine-disrupting chemical (EDC) that interacts with estrogen receptors (ERs), acting as an agonist for ERα and an antagonist for ERβ . Its structural similarity to estradiol, with two aromatic hydroxyl groups, enables strong binding to ERs, making it a critical compound for studying xenoestrogen effects in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

HPTE is synthesized through the metabolic degradation of methoxychlor in biological systems . The process involves the hydroxylation of methoxychlor, resulting in the formation of HPTE. The reaction conditions typically involve enzymatic activity in the presence of oxygen and other cofactors.

Industrial Production Methods

Industrial production of HPTE is not common due to its nature as a metabolite. methoxychlor, the precursor to HPTE, is synthesized through the reaction of anisole with chloral in the presence of a catalyst, followed by further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

HPTE undergoes various chemical reactions, including:

Oxidation: HPTE can be oxidized to form quinones and other oxidative products.

Reduction: Reduction of HPTE can lead to the formation of less reactive phenolic compounds.

Substitution: HPTE can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidative derivatives.

Reduction: Phenolic compounds with reduced reactivity.

Substitution: Alkylated or acylated derivatives of HPTE.

Scientific Research Applications

Endocrine Disruption Studies

HPTE is recognized for its estrogenic activity, which has made it a subject of extensive research in the field of endocrine disruption. Its ability to bind to estrogen receptors (ERs) has been documented, leading to investigations into its effects on reproductive health and developmental processes in various organisms.

- Mechanism of Action : HPTE acts as an agonist for estrogen receptors, particularly ERα and ERβ, influencing gene expression related to reproductive functions. Studies have shown that HPTE can stimulate cellular responses similar to those elicited by natural estrogens like estradiol .

Toxicological Assessments

Due to its potential health risks associated with endocrine disruption, HPTE has been included in toxicological studies aimed at understanding its impact on human health and the environment. Research has focused on:

- Reproductive Toxicity : Investigations into how HPTE affects fertility and developmental outcomes in animal models have been conducted. These studies are crucial for assessing the risks posed by exposure to this compound in agricultural and residential settings .

- Environmental Impact : As a metabolite of methoxychlor, HPTE's persistence in the environment raises concerns regarding bioaccumulation and its effects on wildlife. Studies are being conducted to evaluate its degradation pathways and ecological risks .

Polymer Production

HPTE is utilized in the synthesis of various polymers due to its chemical properties. Its incorporation into polymer matrices enhances their performance characteristics:

- Thermal Stability : Polymers containing HPTE exhibit improved thermal stability, making them suitable for high-temperature applications.

- Chemical Resistance : The presence of HPTE contributes to the chemical resistance of polymers, which is beneficial for products exposed to harsh environments .

Epoxy Resins and Coatings

HPTE is used as an additive in epoxy resins and coatings, providing enhanced properties such as:

- Electrical Insulation : Its insulating properties make it valuable in electrical applications where dielectric strength is critical.

- Durability : Coatings formulated with HPTE demonstrate increased durability against environmental stressors .

Case Study 1: Estrogenic Effects on Wildlife

A study conducted on aquatic organisms revealed that exposure to HPTE resulted in altered reproductive behaviors and decreased fertility rates. The findings underscored the need for regulatory measures concerning the use of methoxychlor and its metabolites in agricultural practices.

Case Study 2: Polymer Development

Research into the development of CF3-containing polymers highlighted the role of HPTE in enhancing mechanical properties. These polymers are being explored for applications in electronic materials and gas-permeable membranes due to their superior performance metrics compared to traditional materials .

Mechanism of Action

HPTE exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors, mimicking the action of natural estrogens . This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects. HPTE also inhibits enzymes such as cholesterol side-chain cleavage enzyme (P450scc, CYP11A1) and 3α-hydroxysteroid dehydrogenase (3α-HSD), further affecting steroidogenesis .

Comparison with Similar Compounds

Comparative Analysis of HPTE with Structurally and Functionally Similar Compounds

Structural and Physicochemical Properties

HPTE shares a backbone similar to organochlorine pesticides like DDT and methoxychlor but differs in substituents, which dictate its bioactivity.

Table 1: Physicochemical Properties

| Compound | Chemical Structure | Molecular Weight (g/mol) | LogP | Water Solubility |

|---|---|---|---|---|

| HPTE | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | 336.6 | ~4.5 | Low |

| Methoxychlor | 2,2-Bis(4-methoxyphenyl)-1,1,1-trichloroethane | 345.7 | ~5.0 | Insoluble |

| DDT | 2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane | 354.5 | ~6.9 | Insoluble |

| BPA | 2,2-Bis(4-hydroxyphenyl)propane | 228.3 | ~3.4 | Moderate |

| BPAF | 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | 336.2 | ~3.9 | Low |

- Key Differences: HPTE’s hydroxyl groups enhance ER binding compared to DDT’s chlorines or methoxychlor’s methoxy groups .

Estrogenic Activity and Receptor Interactions

HPTE exhibits dual ER activity, distinguishing it from other xenoestrogens.

Table 2: Estrogenic Activity Profiles

| Compound | ERα Agonism (EC50) | ERβ Antagonism | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|---|---|

| HPTE | 5 × 10⁻⁸ M (human) | Yes | 59.1 nM | 18.1 nM |

| Methoxychlor | Proestrogen* | No | Requires metabolism | Requires metabolism |

| DDT | Weak agonist | No | Not reported | Not reported |

| BPA | ~10⁻⁶ M | No | ~10⁻⁵ M | ~10⁻⁵ M |

| BPAF | 3 × 10⁻⁸ M | Yes | 39.8 nM | 3.4 nM |

| DES | 10⁻¹⁰ M | No | 0.1 nM | 0.1 nM |

*Methoxychlor requires hepatic metabolism to HPTE for estrogenic activity .

- Key Findings :

- HPTE vs. Methoxychlor : HPTE is the bioactive metabolite of methoxychlor, with direct ERα agonism and ERβ antagonism, whereas methoxychlor itself is inactive without metabolic activation .

- HPTE vs. DDT : DDT exhibits weak estrogenic activity and primarily acts as a progestogen disruptor, while HPTE’s hydroxyl groups confer stronger ER binding .

- HPTE vs. BPA/BPAF : BPA is 100-fold weaker than HPTE in ER binding. BPAF, with fluorinated substitutions, shows comparable ERα agonism but superior ERβ antagonism .

- HPTE vs. DES : Diethylstilbestrol (DES), a synthetic estrogen, is 1,000-fold more potent than HPTE but lacks ERβ antagonism .

Toxicological and Environmental Impact

- Persistence : Unlike DDT and its metabolites (e.g., DDE), HPTE is less persistent in the environment due to its hydroxyl groups, which increase biodegradability .

- Endocrine Effects: HPTE disrupts thymocyte differentiation at concentrations as low as 0.005 µM, surpassing the toxicity of BPA and nonylphenol . DDT’s metabolite, p,p′-DDE, acts as an antiandrogen, whereas HPTE’s primary threat is estrogenic disruption .

Biological Activity

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane, commonly known as HPTE, is a metabolite of the organochlorine pesticide methoxychlor. This compound has garnered attention due to its significant estrogenic activity and potential implications for endocrine disruption. The following sections outline its biological activities, including receptor interactions, effects on steroidogenesis, and implications for health.

Estrogen Receptor Interaction

HPTE exhibits notable binding affinity for estrogen receptors (ERs), particularly ERα. Research indicates that HPTE acts as a potent agonist at ERα with an effective concentration (EC50) in the range of to M in human and rat cell lines . In contrast, its activity at ERβ is considerably lower, suggesting a selective interaction profile that may influence estrogen-dependent processes.

Binding Affinity Comparison

| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|

| HPTE | M | Minimal |

| Methoxychlor | Lower than HPTE | Not specified |

Effects on Leydig Cell Function

HPTE has been shown to impact testosterone production in Leydig cells derived from rats. Studies demonstrate that HPTE can inhibit both basal and luteinizing hormone (LH)-stimulated testosterone production in a dose-dependent manner. The onset of this inhibition varies with the maturity of the Leydig cells; progenitor cells show sensitivity after just 10 hours of exposure, while adult cells require longer exposure times .

Testosterone Production Inhibition

- Progenitor Leydig Cells : Significant reduction after 10 hours.

- Adult Leydig Cells : Significant reduction after 18 hours.

- Reversibility : Testosterone production returns to control levels within 3 hours post-treatment in immature and adult cells but remains suppressed in progenitor cells.

The mechanism by which HPTE exerts its biological effects involves competitive binding to ERα, leading to altered gene expression profiles associated with estrogenic activity. For instance, microarray analyses have shown that HPTE induces gene expression patterns similar to those elicited by natural estrogens like estradiol (E2), impacting pathways involved in cell proliferation and differentiation .

Case Studies and Research Findings

Several studies have highlighted the biological effects of HPTE:

- Estrogenic Activity Assessment : A study demonstrated that HPTE induces uterine epithelial proliferation comparable to E2 in ovariectomized mice. This was measured through microarray analysis revealing significant upregulation of estrogen-responsive genes .

- Comparative Analysis with Other Compounds : HPTE was found to be approximately 100 times more active at ERα than methoxychlor itself, underscoring its role as a potent metabolite capable of enhancing estrogenic effects in vivo .

- Impact on Reproductive Health : Research indicates that exposure to HPTE may disrupt normal reproductive functions by altering hormone levels and receptor activity, which could have implications for fertility and development .

Q & A

Basic Questions

Q. How is 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane structurally characterized in research settings?

Structural characterization typically involves a combination of spectroscopic and crystallographic methods:

- Spectroscopy : Nuclear Magnetic Resonance (NMR) for elucidating hydrogen and carbon environments, Infrared (IR) for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and spatial arrangements. For example, studies on analogous halogenated compounds (e.g., 2,2-Bis(4-butoxyphenyl)-1,1,1-trichloroethane) use X-ray data collected at 200 K with R-factors ≤0.047 to ensure precision .

- Purity validation : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses sample purity, critical for reproducible results.

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Synthesis often involves condensation reactions between 4-hydroxyphenol and trichloroacetaldehyde derivatives. Key steps include:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) to drive the reaction equilibrium.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

- Purification : Recrystallization from ethanol or methanol removes byproducts. Monitoring via Thin-Layer Chromatography (TLC) ensures reaction completion .

- Temperature control : Reactions are typically conducted under reflux (80–100°C) to balance kinetics and thermal stability.

Q. What are the key physicochemical properties of this compound relevant to its behavior in experimental systems?

Critical properties include:

- Solubility : Low aqueous solubility (e.g., ~0.03 mg/L at 25°C for structurally similar compounds) necessitates use of organic solvents like DMSO or acetone .

- Log P : High lipophilicity (log P ~4.5–5.0) indicates strong membrane permeability, requiring careful handling in bioavailability studies.

- Stability : Susceptibility to photodegradation and hydrolysis under alkaline conditions mandates storage in amber vials at controlled pH (4–6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from variations in experimental conditions. Methodological solutions include:

- Standardized protocols : Replicate measurements under controlled temperature, solvent purity, and pH using techniques like UV-Vis spectroscopy or gravimetric analysis.

- High-purity samples : Use HPLC-purified compounds to exclude impurities affecting solubility .

- Environmental simulation : Accelerated stability studies under varying light, temperature, and humidity conditions to identify degradation pathways.

Q. What advanced computational strategies are employed to predict and optimize synthesis pathways of halogenated aromatic compounds like this compound?

Cutting-edge approaches integrate:

- Quantum chemical calculations : Density Functional Theory (DFT) models reaction energetics and transition states to predict viable pathways .

- Machine Learning (ML) : Training algorithms on reaction databases to optimize catalysts, solvents, and temperatures. For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error cycles by 50% .

- Process simulation : Tools like COMSOL Multiphysics model heat/mass transfer in reactors, enabling scale-up from lab to pilot plant .

Q. How do factorial design approaches enhance the efficiency of experimental studies on environmental degradation of this compound?

Factorial design systematically tests multiple variables (e.g., pH, UV intensity, microbial activity) to identify significant factors:

- Full factorial design : Evaluates all variable combinations (e.g., 2³ design for three factors at two levels) to quantify interaction effects.

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., degradation rate vs. temperature) to pinpoint optimal conditions .

- High-throughput screening : Automated platforms rapidly generate data for ML training, accelerating hypothesis testing .

Q. Methodological Notes

- Data validation : Cross-reference solubility and stability data with peer-reviewed sources like the CRC Handbook .

- Safety protocols : Adopt glovebox techniques and fume hoods for handling volatile intermediates, referencing safety guidelines for structurally related compounds .

- Interdisciplinary collaboration : Combine experimental data with computational models to address complex reactivity or environmental behavior .

Properties

IUPAC Name |

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDILGOLSSKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022325 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-36-0, 124042-17-7 | |

| Record name | 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124042177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58165YO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.